molecular formula C6H8N2 B032846 1,2-Benzene-D4-diamine CAS No. 291765-93-0

1,2-Benzene-D4-diamine

Cat. No. B032846
CAS RN: 291765-93-0
M. Wt: 112.17 g/mol
InChI Key: GEYOCULIXLDCMW-RHQRLBAQSA-N
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Description

1,2-Benzene-D4-diamine, also known as 1,2-diaminobenzene-D4, is an organic compound with the molecular formula C6H10N2D4. It is a colorless liquid with a faint, sweet odor. This compound is a diamine, meaning it contains two amine groups that can be used in a variety of applications, such as in the synthesis of other compounds or as a reagent in chemical reactions. It is a stable compound and is relatively non-toxic.

Scientific Research Applications

Synthesis of Advanced Materials

  • Polyimide Synthesis : Benzene-1,2-diamine derivatives are used in synthesizing soluble polyimides with high thermal stability, demonstrating applications in flexible electronics and advanced coatings. The incorporation of fluorinated diamine monomers enhances properties like gas permeability, solubility, and thermal stability of polyimides, making them suitable for high-performance materials (Qiu et al., 2006; Banerjee et al., 2003).

  • Functionalized Carbon Nanotubes : Benzene-1,2-diamine has been linked to the development of functionalized single-walled carbon nanotube-cobalt (II) tetracarboxy-phthalocyanine conjugates, showing potential in electrochemical characterization of environmental pollutants like diuron (Mugadza & Nyokong, 2011).

Chemosensors and Detection

  • Fluorescent Receptor for Metal Ions : Benzene-1,2-diamine structures are foundational in developing fluorescence-quenching chemosensors, enabling sensitive and selective detection of metal ions like Ni2+ and Cu2+ in environmental samples. These chemosensors facilitate multianalyte detection, contributing to monitoring and ensuring water quality (Pawar et al., 2015).

Corrosion Inhibition

  • In Situ Synthesized Corrosion Inhibitors : An innovative approach has been explored where benzene-1,2-diamine, in combination with other compounds, is used to synthesize corrosion inhibitors in situ. These inhibitors are effective in protecting mild steel in acidic environments, demonstrating an eco-friendly and cost-effective solution for industrial corrosion protection (Pournazari et al., 2013).

Catalysis and Organic Synthesis

  • Metal-Catalyzed Diamination Reactions : The diamine motif, including benzene-1,2-diamine, is critical in natural products with biological activity and pharmaceutical agents. Advances in metal-catalyzed diamination reactions highlight the potential of benzene-1,2-diamine derivatives in synthesizing chiral 1,2-diamines, which are valuable in asymmetric synthesis and catalysis (Cardona & Goti, 2009).

Mechanism of Action

Target of Action

It’s worth noting that the compound is structurally similar to 1,2-benzenediamine , which is known to interact with various targets in the body, including dopamine receptors .

Mode of Action

For instance, it might bind to dopamine receptors and modulate their activity

Biochemical Pathways

Given its potential interaction with dopamine receptors, it could potentially influence dopaminergic signaling pathways . These pathways play crucial roles in various physiological processes, including motor control, reward, and memory.

Pharmacokinetics

It has a molecular weight of 112.166, a density of 1.2±0.1 g/cm3, and a boiling point of 257.0±0.0 °C at 760 mmHg . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Based on its potential interaction with dopamine receptors, it could potentially modulate neuronal activity and neurotransmission .

Action Environment

The action, efficacy, and stability of 1,2-Benzene-D4-diamine could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect its stability and activity. Moreover, its safety data sheet suggests that dust formation should be avoided and adequate ventilation should be ensured during its handling .

Future Directions

The future directions of 1,2-Benzenediamine research involve exploring its potential use in photooptical devices due to its high thermal stability and the ability to tune its color by varying ancillary ligands and coordination geometry . Additionally, substituting acetate with halide ligands provides an avenue for modulating the electronic structure of the complex and, hence, the carrier transport character .

properties

IUPAC Name

3,4,5,6-tetradeuteriobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYOCULIXLDCMW-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

291765-93-0
Record name 1,2-DIAMINOBENZENE (D4, 98%)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A two-stage process for the co-production of aniline and m-phenylenediamine where, in the first stage, benzene, nitric acid, and sulfuric acid are reacted in a liquid phase to produce in greater amounts nitrobenzene (approximately 70%) and m-dinitrobenzene (approximately 30%), and in lesser or trace amounts o-dinitrobenzene and p-dinitrobenzene, and water; and in the second stage the products of the first stage are reacted with hydrogen in the gas phase to produce aniline (approximately 70%) and m-phenylenediamine (approximately 30%) in greater amounts, and o-phenylenediamine and p-phenylenediamine in lesser amounts, and water. The reaction products are separated by distillation. The first stage of a preferred embodiment of the process is characterized in that a concentrated mixture of nitric acid and sulfuric acid are fed along with mononitrobenzene to a first reactor for producing dinitrobenzene, and then the dilute acid mixture recovered from this first reactor is fed along with benzene to a second reactor for producing the mononitrobenzene used as a reactant in the first reactor. The second stage, which provides the aniline and m-phenylenediamine in major amounts, is characterized in that the hydrogenation is carried out in the gas phase with product aniline serving as a diluent. The process is applicable to the co-production of other aromatic mono- and diamines.
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Yield
70%

Synthesis routes and methods II

Procedure details

170 g (1.5 mols) of caprolactam and 215 g (2 mols) of o-phenylene diamine are melted in a nitrogen atmosphere. 10 g of 85 % by weight phosphoric acid (the remaining 15 % by weight being water) are run into the melt with stirring, at 100°C and the heating is continued, 28 g of water distilling off over a period of 2 hours at an internal temperature of 170 to 250°C. The reaction mixture is then subjected to fractional distillation, initially in a water jet vacuum and subsequently in an oil pump vacuum. After the first distillate of excess o-phenylene diamine, 247 g (81 % of the theoretical) of 2-(5'-aminopentyl)-benzimidazole are obtained in the form of a yellowish-brown solidifying in crystalline form with a boiling point of 210° to 215°C at 0.05 Torr, and a melting point of 101°C.
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28 g
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Synthesis routes and methods III

Procedure details

The quantities of residual glyoxal, methylglyoxal, and 3-deoxyglucosone in the sample solution were determined by high-performance liquid chromatography (HPLC) following the incubation. More specifically, 40 μl of 2M perchloric acid, 40 μl of 1% o-phenylenediamine, and 100 μl of 25 μM 2,3-butanedione were added to 100 μl of the sample after the incubation; the mixture was stirred and incubated at 25° C. for 1 hour. Quinoxaline derivatives produced in the reaction of the dicarbonyl compounds and o-phenylenediamine were quantified by HPLC using a reverse-phase column according to the method of Ohmori et al. (Ohmori S. et al., J. Chromatogr. 414: 149–155,1987). Glyoxal, methylglyoxal, and 3-deoxyglucosone were used as standard samples.
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100 μL
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Synthesis routes and methods IV

Procedure details

17.8 Parts of o-propionyl-benzoic acid and 11 parts of o-phenylenediamine are heated for 1 hour in 200 parts of chlorobenzene while distilling off water and chlorobenzene. The excess chlorobenzene is then removed in vacuo and the residue is distilled under high vacuum. The destillate solidifies and is recrystallised from a little ethyl acetate. The pure 4b-ethyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one of the formula ##STR30## melts at 134°. 4b-methyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one (M.P. 182.5°) is produced in an analogous manner from o-acetylbenzoic acid and o-phenylenediamine.
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